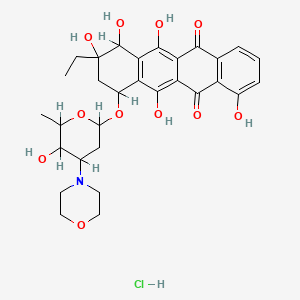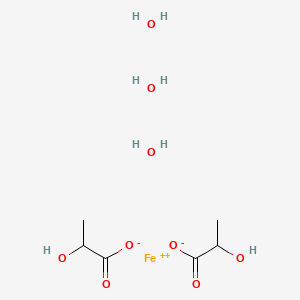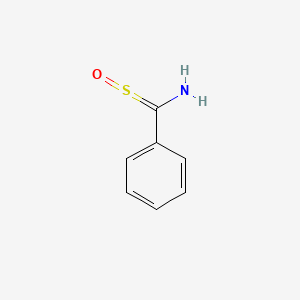
Thiobenzamide S-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiobenzamide S-oxide is a member of benzenes.
Aplicaciones Científicas De Investigación
Hepatotoxicity Studies
Thiobenzamide S-oxide (TBSO) has been studied for its hepatotoxic effects. Chieli, Malvaldi, and Segnini (1980) found that TBSO induced liver centrilobular necrosis and impaired liver functions in rats, suggesting its involvement in liver damage caused by thiobenzamide (Chieli, Malvaldi, & Segnini, 1980). Hanzlik, Cashman, and Traiger (1980) also investigated the relative hepatotoxicity of various thiobenzamide derivatives, including TBSO, highlighting its significant hepatotoxic effects (Hanzlik, Cashman, & Traiger, 1980).
Microsomal Oxidation and Metabolism
Research by Tynes and Hodgson (1983) explored the microsomal oxidation pathways of thiobenzamide to TBSO in liver and lung microsomes. They identified two distinct pathways involving FAD-containing monooxygenase and cytochrome P-450 (Tynes & Hodgson, 1983). Hanzlik and Cashman (1983) further examined the microsomal metabolism of TB and TBSO, suggesting that the S-oxidation of TB to TBSO is a key step in its biotransformation (Hanzlik & Cashman, 1983).
Immune System Impact
Pasquinelli et al. (1989) conducted a study on the effects of thiobenzamide on the rat immune system. They found that TB and its proximal metabolite TBSO induced significant thymus cortex involution, affecting cell-mediated immunity and other immune responses (Pasquinelli et al., 1989).
Medicinal Chemistry and Drug Delivery
A novel study by Lee et al. (2021) explored the use of thiobenzamide derivatives in medical applications, particularly focusing on NO/H2S co-delivery from self-assembled nanoparticles for enhanced angiogenesis (Lee et al., 2021).
Molecular Structure Analysis
Bonamartini Corradi et al. (1999) investigated the crystal structure of thionicotinamide S-oxide, a related compound, providing insights into the molecular geometry and interactions of such compounds (Bonamartini Corradi et al., 1999).
Environmental and Biochemical Studies
Dodge et al. (2006) studied the metabolism of thiobenzamide and its S-oxide by Ralstonia pickettii, revealing the bacterium's ability to transform thioamide compounds, suggesting its role in environmental degradation processes (Dodge et al., 2006).
Propiedades
Número CAS |
20199-04-6 |
|---|---|
Nombre del producto |
Thiobenzamide S-oxide |
Fórmula molecular |
C7H7NOS |
Peso molecular |
153.2 g/mol |
Nombre IUPAC |
phenyl(sulfinyl)methanamine |
InChI |
InChI=1S/C7H7NOS/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,8H2 |
Clave InChI |
GZEKDPVRFJUKQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S=O)N |
SMILES canónico |
C1=CC=C(C=C1)C(=S=O)N |
Otros números CAS |
20199-04-6 |
Sinónimos |
thiobenzamide-S-oxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



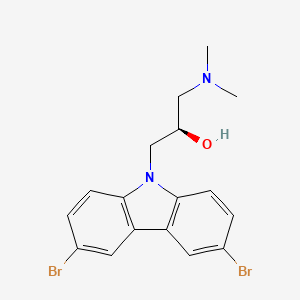
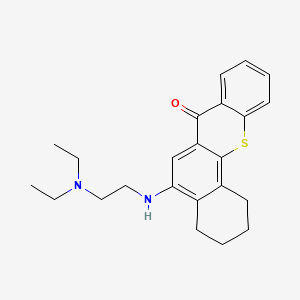
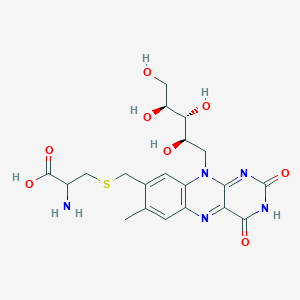
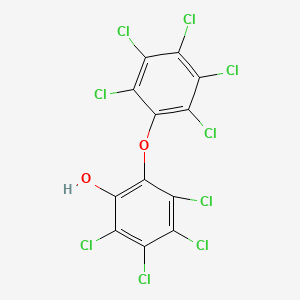
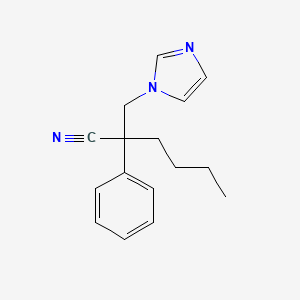
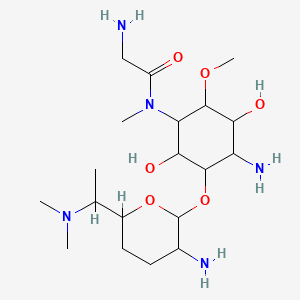
![7-Ethynyl-7-hydroxy-4a,6a-dimethyl-4,4a,4b,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[d]naphtho[1,2-b]pyran-2(3H)-one](/img/structure/B1198696.png)
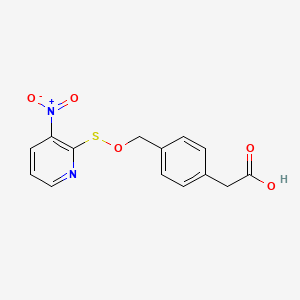
![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)
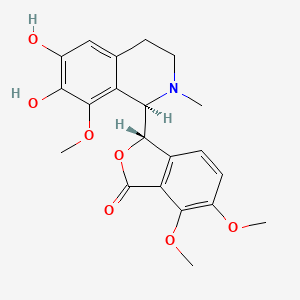
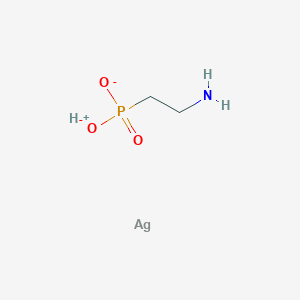
![(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol](/img/structure/B1198702.png)
